molecular formula C13H8ClN3 B4068154 7-chloro-2-(3-pyridinyl)quinoxaline

7-chloro-2-(3-pyridinyl)quinoxaline

Cat. No.: B4068154
M. Wt: 241.67 g/mol
InChI Key: DFOJBSCGZXOFMP-UHFFFAOYSA-N
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Description

Significance of the Quinoxaline (B1680401) Heterocyclic System in Modern Chemical and Biological Sciences

The quinoxaline scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone of modern medicinal and materials science. sapub.orgdntb.gov.uanih.gov This structural motif is not commonly found in nature, making its synthetic accessibility a key factor in its widespread investigation. pharmacophorejournal.comipp.pt The presence of two nitrogen atoms within the pyrazine ring imparts unique electronic properties and the capacity for diverse chemical modifications, leading to a broad spectrum of biological activities. sapub.orgipp.ptelsevierpure.com

Quinoxaline derivatives have demonstrated a remarkable range of pharmacological properties, including:

Antimicrobial activity: They have shown efficacy against various bacterial and fungal strains. sapub.orgwisdomlib.orgresearchgate.netnih.gov

Antiviral activity: Certain derivatives have been identified as potential agents against viruses, including HIV. sapub.orgwisdomlib.orgnih.gov

Anticancer activity: Many quinoxaline-based compounds exhibit cytotoxic effects against various cancer cell lines and are being investigated as potential antitumor agents. sapub.orgdntb.gov.uanih.govnih.gov

Other therapeutic areas: Research has also highlighted their potential as anti-inflammatory, analgesic, antimalarial, and antitubercular agents. sapub.orgdntb.gov.uaresearchgate.net

The versatility of the quinoxaline system allows for the development of compounds with tailored properties, making it a privileged scaffold in drug discovery. nih.govnih.gov

Strategic Importance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Compound Design

Nitrogen-containing heterocycles are fundamental building blocks in the design of new therapeutic agents. elsevierpure.comopenmedicinalchemistryjournal.comnih.gov Their prevalence in pharmaceuticals is striking, with over 75% of FDA-approved drugs containing at least one nitrogen-based heterocyclic moiety. nih.gov This strategic importance stems from several key factors:

Structural Mimicry: Nitrogen heterocycles can mimic the structures of natural metabolites and endogenous molecules, allowing them to interact with biological targets such as enzymes and receptors. elsevierpure.comopenmedicinalchemistryjournal.com

Hydrogen Bonding: The nitrogen atoms in these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological macromolecules. mdpi.com

Modulation of Physicochemical Properties: The introduction of nitrogen atoms into a cyclic system can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy.

Diverse Biological Activities: The inherent chemical diversity of nitrogen-containing heterocycles translates into a wide array of biological activities, including anti-inflammatory, antibacterial, antitumor, antiviral, and antifungal properties. mdpi.com

The ability to fine-tune the properties of these compounds through chemical modification makes them indispensable tools for medicinal chemists. mdpi.commsesupplies.com

Overview of Research Trajectories for Novel Quinoxaline-Based Compounds, Including 7-chloro-2-(3-pyridinyl)quinoxaline Analogues

Current research on quinoxaline derivatives is focused on the synthesis and evaluation of novel analogues with enhanced biological activity and improved pharmacological profiles. sapub.orgnih.gov A key strategy in this endeavor is the introduction of various substituents onto the quinoxaline core to explore structure-activity relationships.

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov Modifications to both of these starting materials allow for the creation of a vast library of quinoxaline analogues. For instance, the synthesis of 2-hydroxy-3-methylquinoxaline (B154303) can be achieved by reacting o-phenylenediamine with ethyl pyruvate. nih.gov This intermediate can then be further modified to introduce different functional groups.

Research into analogues of specific compounds like this compound is driven by the desire to optimize its potential therapeutic applications. For example, studies on related structures, such as 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones, have identified them as potent and selective NMDA glycine-site antagonists, suggesting potential applications in neurological disorders. researchgate.net The strategic placement of a chlorine atom, as seen in 7-chloro-2-quinoxalinone, can significantly influence the biological activity of the molecule and has been a key aspect in the development of antitumor agents.

The exploration of quinoxaline derivatives continues to be a vibrant area of research, with ongoing efforts to discover new compounds with novel mechanisms of action and therapeutic benefits. sapub.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-pyridin-3-ylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-10-3-4-11-12(6-10)17-13(8-16-11)9-2-1-5-15-7-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOJBSCGZXOFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloro 2 3 Pyridinyl Quinoxaline and Its Analogues

Retrosynthetic Analysis of the 7-chloro-2-(3-pyridinyl)quinoxaline Skeleton

A retrosynthetic analysis of this compound provides a logical pathway for its synthesis. The primary disconnection strategy involves breaking the two C-N bonds of the pyrazine (B50134) ring. This approach simplifies the target molecule into two key precursors: a substituted aromatic diamine and a 1,2-dicarbonyl compound.

Specifically, for this compound, this disconnection leads to 4-chloro-1,2-phenylenediamine and (3-pyridinyl)glyoxal . This condensation reaction is the most fundamental and widely employed method for constructing the quinoxaline (B1680401) core. The substituents on the final product, a chlorine atom at the 7-position and a pyridinyl group at the 2-position, are introduced via these starting materials.

Classical Condensation Reactions in Quinoxaline Synthesis

Traditional methods for quinoxaline synthesis have been well-established for over a century, primarily relying on the condensation of ortho-diamines with α-dicarbonyl compounds. nih.govencyclopedia.pub

Condensation of 1,2-Diaminobenzenes with 1,2-Dicarbonyl Compounds

The most common and direct route to the quinoxaline core is the acid-catalyzed condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govencyclopedia.pubsapub.org In the specific case of this compound, this involves the reaction of 4-chloro-1,2-phenylenediamine with (3-pyridinyl)glyoxal.

The reaction typically proceeds by refluxing the reactants in a solvent like ethanol (B145695) or acetic acid. researchgate.netresearchgate.net The acidic environment facilitates the nucleophilic attack of the amino groups onto the carbonyl carbons, followed by a cyclization and dehydration sequence to form the aromatic pyrazine ring. While effective, these classical methods often require long reaction times, high temperatures, and the use of corrosive acids. encyclopedia.pubnih.gov

Modified Classical Approaches and Their Efficiencies

To address the limitations of the original condensation method, numerous modifications have been developed. These often involve using different catalysts or reaction media to improve efficiency, yield, and reaction conditions. iaea.org For instance, a variety of catalysts, including iodine, cerium ammonium (B1175870) nitrate, and silica (B1680970) sulfuric acid, have been employed to facilitate the condensation under milder conditions. researchgate.netscielo.br

Some approaches utilize α-haloketones instead of 1,2-dicarbonyls. For example, the reaction of o-phenylenediamines with phenacyl bromides, catalyzed by pyridine (B92270), provides an efficient, room-temperature synthesis of quinoxaline derivatives. acgpubs.org This method proceeds through an initial formation of a pyridine bromonium salt, which then reacts with the diamine. acgpubs.org Other modifications involve the in situ generation of the 1,2-dicarbonyl compound from precursors like α-hydroxyketones, often using an oxidizing agent like iodine in DMSO or manganese dioxide (MnO2). nih.govencyclopedia.pubresearchgate.net These modified approaches often lead to higher yields and shorter reaction times compared to the traditional methods.

Table 1: Comparison of Classical and Modified Synthesis Conditions for Quinoxalines

Method Reactants Catalyst/Conditions Reaction Time Yield (%) Reference
Classical o-phenylenediamine, 1,2-dicarbonyl Acetic acid, reflux 2-12 hours 34-85 researchgate.net
Iodine Catalysis o-phenylenediamine, α-hydroxyketone I₂, DMSO, room temp. 12 hours 80-90 encyclopedia.pub

| Pyridine Catalysis | o-phenylenediamine, phenacyl bromide | Pyridine, THF, room temp. | 2-3 hours | 85-92 | acgpubs.org |

This table is a generalized representation based on reported syntheses of various quinoxaline derivatives.

Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to reduce environmental impact, minimize waste, and improve energy efficiency. ijirt.orgekb.egbenthamdirect.com These methods often utilize alternative energy sources like microwave and ultrasound irradiation. ijirt.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.in For quinoxaline synthesis, microwave irradiation significantly reduces reaction times from hours to minutes and often improves yields. e-journals.inudayton.edu This technique can be performed under solvent-free conditions or using environmentally benign solvents like ethanol or water. sapub.orge-journals.in

The condensation of o-phenylenediamines and 1,2-dicarbonyl compounds under microwave heating has been shown to produce quinoxaline derivatives in excellent yields (80-90%) in as little as 3.5 minutes. e-journals.in The rapid and efficient heating provided by microwaves often leads to cleaner reactions with easier work-up procedures. e-journals.inresearchgate.net This method is considered a safer, cleaner, and environmentally benign alternative to conventional heating. e-journals.in

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Reactants Conditions Reaction Time Yield (%) Reference
Diamines, Dicarbonyls Solvent-free, Microwave 3.5 minutes 80-90 e-journals.in
o-phenylenediamine, Dicarbonyls Ethanol, Microwave Short High sapub.org

This table summarizes findings from various studies on microwave-assisted synthesis of quinoxaline analogues.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that accelerates reactions through acoustic cavitation. researchgate.netscielo.br This method has been successfully applied to the synthesis of quinoxaline derivatives, often providing high yields at room temperature without the need for a catalyst. researchgate.netscielo.br

The ultrasound-assisted condensation of 1,2-diketones with 1,2-diamines in ethanol at room temperature has been reported to yield quinoxaline products in good to excellent yields (80-99%). scielo.br This approach is noted for its simple experimental operation, lower reaction temperature, and high reaction rates, making it an economically and environmentally advantageous strategy. researchgate.net The use of ultrasonic waves can significantly enhance the efficiency of the reaction compared to traditional stirring methods. scielo.brnih.gov

Table 3: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

Reactants Solvent Conditions Yield (%) Reference
1,2-diketones, 1,2-diamines Ethanol Ultrasound, Room Temp. 80-99 scielo.br

Data represents a general overview of the efficiencies reported for ultrasound-assisted quinoxaline synthesis.

Solvent-Free and Environmentally Benign Solvent Systems

The movement towards environmentally responsible chemistry has led to the exploration of solvent-free reaction conditions and the use of benign solvents in the synthesis of quinoxalines. ijirt.orgbenthamdirect.com Traditional methods often rely on hazardous solvents, which contribute to environmental pollution and pose safety risks. ijirt.org In contrast, modern approaches aim to minimize waste and energy consumption. ijirt.orgbenthamdirect.com

Solvent-free synthesis, often facilitated by techniques such as grinding or ball milling, represents a significant advancement in green chemistry. rsc.orgacs.org For instance, the condensation of 1,2-phenylenediamines with 1,2-diketones can be efficiently carried out under solvent-free conditions at room temperature, particularly with the aid of nanocatalysts like silica nanoparticles. rsc.org This method not only reduces environmental impact but also often leads to shorter reaction times and higher yields. rsc.org Another innovative solvent-free approach involves the deoxygenative alkynylation of quinoxaline N-oxides using ball milling, which avoids the need for bulk solvents and high energy inputs. acs.org

Ultrasound irradiation has also emerged as an energy-efficient technique for promoting quinoxaline synthesis in environmentally friendly solvents. ijirt.orgniscpr.res.in Studies have shown that while various aprotic and protic solvents can be used, ethanol often proves to be the solvent of choice, offering good yields and shorter reaction times. niscpr.res.in Water, the most desirable green solvent, has also been successfully employed in the synthesis of quinoxalines, particularly when used in conjunction with recyclable catalysts. rsc.org The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is another promising green alternative to conventional organic solvents. nih.gov

Synthetic ApproachSolvent SystemKey Advantages
Nanocatalyst-assisted condensationSolvent-free (grinding)Eco-friendly, short reaction times, high yields. rsc.org
Ultrasound-assisted cyclizationEthanolHigh product yield, mild conditions, reduced energy consumption. niscpr.res.in
Deoxygenative alkynylationSolvent-free (ball milling)Avoids bulk solvents, sustainable, economically viable. acs.org
Catalytic condensationWater or Ethanol/WaterEnvironmentally benign, catalyst is often recyclable. rsc.orgtandfonline.com
Deep Eutectic Solvent (DES) catalysisDES (e.g., Urea (B33335)/SbCl3/HCl)Inexpensive, reusable, rapid reactions at room temperature. nih.gov

Recyclable Catalyst Systems

The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis, offering both economic and environmental benefits. nih.gov In the context of quinoxaline synthesis, a wide array of heterogeneous catalysts have been developed that can be easily recovered and reused multiple times without a significant loss of activity. rsc.orgresearchgate.net

Nanocatalysts have shown particular promise due to their high surface area and reactivity. rsc.org Examples include:

Magnetically separable nanoparticles: Catalysts like MnFe2O4 and Fe3O4@SiO2/Schiff base complexes allow for easy recovery using an external magnet. rsc.org These have been used for the condensation of o-phenylenediamines and 1,2-diketones in aqueous media, with the catalyst being reusable for several cycles. rsc.org

Silica-based catalysts: Nano-BF3 SiO2 and silica nanoparticles have been employed as efficient and reusable solid acid catalysts for quinoxaline synthesis, often under solvent-free conditions. rsc.org

Metal oxide nanoparticles: Nanocrystalline copper(II) oxide (CuO) has been used as a recyclable catalyst in aqueous media, demonstrating good reusability for up to four cycles. rsc.org

Heteropolyoxometalates, such as alumina-supported molybdophosphovanadates (e.g., AlCuMoVP), have also been reported as highly efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov These solid acid catalysts can be reused with only a slight decrease in activity over several cycles. rsc.orgtandfonline.com For example, H5[PW6Mo4V2O40]·14H2O has been shown to be stable for up to four cycles in the synthesis of quinoxaline derivatives. tandfonline.com Zeolites, such as Hβ zeolite, have also been utilized as a reusable heterogeneous catalyst for the one-step synthesis of quinoline (B57606) derivatives in solvent-free conditions, a methodology that can be extended to quinoxalines. rsc.org

Catalyst SystemCatalyst TypeSolventReusability
Alumina-supported heteropolyoxometalatesHeterogeneousTolueneHigh
Nano-kaoline/BF3/Fe3O4NanocatalystGrinding (solvent-free)Stable and reusable
Fe3O4@SiO2/Schiff base/Co(II)NanocatalystEthanol/WaterReusable up to 15 times
H5[PW6Mo4V2O40]·14H2OHeteropolyacidEthanol/WaterUp to 4 cycles
Hβ zeoliteHeterogeneousSolvent-freeUp to 5 times

Advanced Catalytic Methods for Functionalization and Ring Closure

Modern synthetic chemistry has increasingly turned to advanced catalytic methods to construct and functionalize complex molecules like this compound with high efficiency and selectivity. rsc.orgoregonstate.edu

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for the synthesis and functionalization of quinoxaline derivatives. rsc.orgoregonstate.edu These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for building the desired molecular architecture. Palladium-catalyzed cross-coupling reactions, for instance, are widely used to introduce substituents onto the quinoxaline core.

While specific examples detailing the direct transition metal-catalyzed synthesis of this compound are not abundant in the provided context, the general applicability of these methods is well-established for similar heterocyclic systems. For example, Pd(II)-catalyzed direct functionalization of the C-H bond at the 4-position of antipyrine (B355649) derivatives has been reported, demonstrating the potential for regioselective functionalization of related heterocyclic cores. rsc.org The synthesis of various quinoxaline derivatives often involves transition metal-catalyzed steps, highlighting the importance of catalysts based on palladium, copper, and iron in their preparation. rsc.orgoregonstate.edu

One-Pot Multicomponent Reactions (MCRs) for Quinoxaline Scaffold Construction

One-pot multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.netresearchgate.netyoutube.com This approach is particularly valuable for the construction of the quinoxaline scaffold.

Several MCR strategies for quinoxaline synthesis have been developed. researchgate.netresearchgate.net One such method involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This one-pot process is environmentally friendly as it does not require external oxidants or reductants and produces water as the only byproduct. nih.gov Another innovative approach utilizes a deep eutectic mixture (ADEM) of urea, SbCl3, and HCl as a catalyst for the one-pot synthesis of quinoxaline frameworks from o-phenylenediamine and benzil (B1666583) at room temperature. nih.gov This method is notable for its high yields, short reaction times, and the reusability of the catalytic medium. nih.gov

The combination of an initial multicomponent reaction with subsequent in-situ transformations is a powerful strategy for increasing molecular diversity. researchgate.net For example, a one-pot protocol for synthesizing quinoxaline derivatives through the condensation of substituted isatin (B1672199) with substituted o-phenylenediamine using a palladium acetate (B1210297) catalyst has been reported. researchgate.net These MCRs offer a significant advantage over traditional multi-step syntheses by reducing waste, saving time, and simplifying purification procedures. nih.gov

Derivatization Strategies for this compound

Introduction of Diverse Substituents on the Quinoxaline and Pyridine Moieties

The functionalization of the this compound scaffold is a critical step in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug-like properties. The introduction of diverse substituents on both the quinoxaline and pyridine rings allows for the fine-tuning of the molecule's electronic, steric, and lipophilic characteristics. These modifications can be achieved either by utilizing appropriately substituted precursors during the initial ring formation or through post-synthetic modification of the core heterocyclic structure.

Diversification of the Quinoxaline Moiety

The quinoxaline ring system offers multiple positions for substitution, enabling extensive structural modifications.

Substitution During Cyclization

The most conventional and straightforward method for introducing substituents onto the benzene (B151609) portion of the quinoxaline ring is through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. acs.orgnih.gov For instance, the reaction of a 4-substituted-1,2-phenylenediamine with a suitable dicarbonyl precursor can yield a mixture of 6- and 7-substituted quinoxaline derivatives. acgpubs.org This approach allows for the incorporation of a wide array of functional groups, such as halogens, alkyls, and alkoxy groups, depending on the availability of the starting diamine.

Post-Synthetic Functionalization

Modern synthetic methods allow for the direct functionalization of the pre-formed quinoxaline core. One such advanced strategy involves a radical-mediated approach to synthesize furo[2,3-b]quinoxalines from quinoxalin-2(1H)-ones. This method demonstrates high functional group tolerance, allowing for the introduction of various substituted aryl groups onto the fused ring system. acs.org The reaction proceeds efficiently with a range of terminal alkynes bearing both electron-donating and electron-withdrawing substituents. acs.org

A variety of alkynes with different electronic properties have been shown to be viable partners in this transformation, leading to highly functionalized furo[2,3-b]quinoxaline (B11915687) products in good to excellent yields. acs.org The scope of this reaction highlights its utility in creating a library of diverse analogues for further study. acs.org

Table 1: Synthesis of Substituted Furo[2,3-b]quinoxalines from Quinoxalin-2(1H)-one and Terminal Alkynes acs.org

Alkyne Substituent (R)ProductYield (%)
Phenyl2-Phenylfuro[2,3-b]quinoxaline90
4-Methylphenyl2-(p-Tolyl)furo[2,3-b]quinoxaline81
4-Methoxyphenyl2-(4-Methoxyphenyl)furo[2,3-b]quinoxaline85
4-Fluorophenyl2-(4-Fluorophenyl)furo[2,3-b]quinoxaline72
4-Chlorophenyl2-(4-Chlorophenyl)furo[2,3-b]quinoxaline75
4-Bromophenyl2-(4-Bromophenyl)furo[2,3-b]quinoxaline78
3-Chlorophenyl2-(3-Chlorophenyl)furo[2,3-b]quinoxaline69
Naphthalen-1-yl2-(Naphthalen-1-yl)furo[2,3-b]quinoxaline64

Furthermore, deoxygenative functionalization of quinoxaline N-oxides presents another route for diversification. acs.orgacs.org This strategy has been successfully applied to quinoline N-oxides, which serve as a close analogue, to introduce alkynyl groups at the C-2 position. The reaction demonstrates tolerance to a variety of substituents on the quinoline ring, including electron-donating and electron-withdrawing groups. acs.orgacs.org This methodology is noted to be expandable to other heterocyclic scaffolds, including quinoxaline. acs.org

Table 2: Deoxygenative C-2 Alkynylation of Substituted Quinoline N-Oxides with Phenylacetylene acs.orgacs.org

Substituent on Quinoline N-OxideProductYield (%)
6-Chloro6-Chloro-2-(phenylethynyl)quinoline92
6-Bromo6-Bromo-2-(phenylethynyl)quinoline90
6-Methyl6-Methyl-2-(phenylethynyl)quinoline88
6-Methoxy6-Methoxy-2-(phenylethynyl)quinoline92
3-Bromo3-Bromo-2-(phenylethynyl)quinoline87
4-Chloro4-Chloro-2-(phenylethynyl)quinoline89
8-Methoxy8-Methoxy-2-(phenylethynyl)quinoline64
4,7-Dichloro4,7-Dichloro-2-(phenylethynyl)quinoline68

Diversification of the Pyridine Moiety

The pyridine ring is often challenging to functionalize selectively due to its inherent electronic properties. nih.gov However, several methods have been developed to introduce a wide range of substituents.

C-H Functionalization

Direct C-H functionalization offers an efficient way to modify the pyridine ring without pre-functionalization. A notable strategy involves a redox-neutral dearomatization-rearomatization process that allows for highly regioselective meta-C-H functionalization. This catalyst-free method can be used to introduce trifluoromethyl, perfluoroalkyl, halogen, nitro, and other groups onto the pyridine ring, making it suitable for late-stage functionalization of complex molecules. nih.gov

Functionalization via N-Oxides

The conversion of the pyridine nitrogen to an N-oxide activates the ring for regioselective C-2 functionalization. acs.orgacs.org A mechanochemical strategy for the direct alkynylation of pyridine N-oxide has been developed, which proceeds without the need for a metal catalyst or solvent. acs.orgacs.org This method is compatible with a broad range of substituted phenylacetylenes, accommodating both electron-donating and electron-withdrawing groups and affording the C-2 alkynylated pyridines in high yields. acs.org

Table 3: C-2 Alkynylation of Pyridine N-Oxide with Various Substituted Phenylacetylenes acs.org

Substituent on PhenylacetyleneProductYield (%)
4-Methyl2-((4-Methylphenyl)ethynyl)pyridine88
4-Methoxy2-((4-Methoxyphenyl)ethynyl)pyridine85
4-tert-Butyl2-((4-(tert-Butyl)phenyl)ethynyl)pyridine84
4-Fluoro2-((4-Fluorophenyl)ethynyl)pyridine82
4-Chloro2-((4-Chlorophenyl)ethynyl)pyridine80
4-Bromo2-((4-Bromophenyl)ethynyl)pyridine78
4-Trifluoromethyl2-((4-(Trifluoromethyl)phenyl)ethynyl)pyridine76
3-Chloro2-((3-Chlorophenyl)ethynyl)pyridine74

Spectroscopic and Advanced Structural Characterization of 7 Chloro 2 3 Pyridinyl Quinoxaline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in solution. For a novel compound like 7-chloro-2-(3-pyridinyl)quinoxaline, a suite of NMR experiments would be required for a complete and accurate assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the various atoms. However, due to the complex aromatic nature of the molecule, significant signal overlap would be expected, necessitating the use of more advanced techniques.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for resolving ambiguities present in 1D spectra and for establishing connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoxaline (B1680401) and pyridine (B92270) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart. This would be essential for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the pyridinyl ring and the quinoxaline core, as well as the position of the chloro substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations that are critical for determining the molecule's conformation and the relative orientation of the two aromatic ring systems.

Without experimental data, a hypothetical data table cannot be generated.

Solid-State NMR for Crystalline Forms

Should this compound be isolated as a crystalline solid, solid-state NMR (ssNMR) could provide valuable information about its structure and polymorphism. ssNMR is particularly useful for studying the structure of materials in their native solid state, providing insights into packing effects and intermolecular interactions that are not observable in solution-state NMR.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₈ClN₃.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule could be elucidated. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate a series of fragment ions. The analysis of these fragments would provide structural information, helping to confirm the connectivity of the quinoxaline and pyridine rings.

A data table detailing the fragmentation pattern cannot be provided without experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=N and C=C stretching vibrations within the quinoxaline and pyridine rings, and vibrations associated with the C-Cl bond.

A table of vibrational frequencies is not available due to the lack of experimental data.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any potential π-π stacking or other non-covalent interactions.

Without a crystal structure determination, no crystallographic data can be presented.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research

Research in the field of quinoxaline derivatives is broad, with many studies focusing on the synthesis, biological activity, and computational analysis of various analogues. These studies often employ techniques such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis to understand reactivity, Molecular Electrostatic Potential (MEP) mapping to identify reactive sites, and molecular docking to predict interactions with biological targets. However, a singular, in-depth investigation into this compound that covers all these aspects with specific data points is not currently published.

For instance, while studies on related compounds like 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline and other chloro-substituted quinoxalines exist, the specific electronic and structural properties are highly dependent on the precise arrangement and nature of the substituents. dergi-fytronix.comnih.gov Therefore, data from these related molecules cannot be accurately extrapolated to this compound.

Molecular docking studies are also prevalent for the quinoxaline scaffold, which is recognized as a "privileged structure" in medicinal chemistry, appearing in various approved drugs. nih.gov These studies reveal that quinoxaline derivatives can bind to a range of biological targets, often through hydrogen bonding and π-π stacking interactions. However, predicting the exact binding pose and affinity of this compound would necessitate a specific docking simulation against a defined protein target, and such a study is not publicly documented.

Computational and Theoretical Chemistry Studies of 7 Chloro 2 3 Pyridinyl Quinoxaline

Molecular Docking Studies for Ligand-Target Interactions

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method elucidates the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. While specific docking studies for 7-chloro-2-(3-pyridinyl)quinoxaline are not extensively detailed in publicly available literature, analysis of related quinoxaline (B1680401) derivatives provides a clear picture of the key interactions that are likely to govern its binding.

Studies on various quinoxaline derivatives targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and c-Met kinase, consistently highlight the importance of specific amino acid residues in the binding pocket. nih.govrsc.orgresearchgate.net For instance, in the active site of EGFR, the nitrogen atoms of the quinoxaline core are often involved in crucial hydrogen bonding. Molecular docking of some quinoxaline hybrids revealed hydrogen bond formation with residues like LYS721 and MET769. nih.gov In another study, interactions with MET769 and ASP831 were observed. rsc.org

Hydrophobic interactions also play a critical role. The chloro-substituted benzene (B151609) ring and the pyridinyl moiety of this compound are expected to form significant hydrophobic and pi-stacking interactions with nonpolar residues in the binding site. Docking of quinoxaline derivatives into c-Met kinase identified a hydrophobic pocket composed of residues such as VAL1092, LEU1140, and ALA1226 that interact favorably with halogen-substituted quinoxaline skeletons. researchgate.net Similarly, docking into the EGFR active site showed hydrophobic interactions with residues like Leu694, Val702, and Pro770. rsc.org

The table below summarizes key interacting residues identified in docking studies of various quinoxaline derivatives with different protein targets, illustrating the common binding patterns for this class of compounds.

Target ProteinKey Interacting ResiduesType of Interaction
EGFR (PDB: 4HJO)LYS721, MET769, ALA698, ARG817, ASN818Hydrogen Bonding nih.gov
EGFR (PDB: 1M17)MET769, ASP831Hydrogen Bonding rsc.org
Leu694, Val702, Lys721, Pro770, Thr830Hydrophobic Interactions rsc.org
COX-2 (PDB: 3LN1)Gln178, Leu338, Ser339, Phe504Hydrogen Bonding nih.gov
Val335, Ala502, Val509, Ala513Hydrophobic Interactions nih.gov
c-Met KinaseMET1160Hydrogen Bonding researchgate.net
VAL1092, LEU1140, LEU1157, ALA1226Hydrophobic Interactions researchgate.net
β-tubulin (PDB: 4O2B)Active site binding notedNot specified nih.gov

These examples collectively suggest that the binding of this compound is likely driven by a combination of hydrogen bonds involving its nitrogen atoms and extensive hydrophobic interactions involving its aromatic ring systems.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing detailed information on the stability of ligand-protein complexes and the conformational flexibility of molecules in different environments. researchgate.net

MD simulations are frequently employed to assess the stability of a ligand within a protein's binding pocket, a crucial factor for its efficacy. nih.gov This analysis typically involves monitoring metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and calculating binding free energies.

The RMSF is used to identify the flexibility of individual amino acid residues. researchgate.net Residues that show high fluctuations may be part of flexible loops, while those with low fluctuations are typically part of stable secondary structures or are constrained by ligand binding.

Furthermore, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of the ligand-protein complex from the MD trajectory. nih.gov This value gives a more accurate estimation of the binding affinity than docking scores alone. Such analyses on related heterocyclic compounds have demonstrated the stability of the ligand-receptor complexes at physiological temperatures (e.g., 300K). nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt by rotation around its single bonds. libretexts.org The conformation of a molecule in solution can significantly influence its physicochemical properties and its ability to bind to a biological target. The relative orientation of the pyridinyl ring with respect to the quinoxaline core in this compound is a key conformational feature.

The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. libretexts.org For this compound, rotation around the C-C bond connecting the two aromatic systems determines the dihedral angle between them. The lowest energy conformation will be a balance between minimizing steric clashes and optimizing electronic interactions. While specific experimental or computational studies on the solution-state conformation of this compound were not found, it is understood that such analysis is crucial for drug design. The molecule's conformation in an aqueous environment dictates the shape it presents to a potential binding partner, thereby affecting its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to predict the activity of new compounds and to understand the structural features that are most important for their function.

Both 2D and 3D-QSAR models have been developed for quinoxaline derivatives to guide the design of new anticancer agents and other therapeutics. nih.govnih.gov

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D structure, such as physicochemical properties, electronic descriptors, and topological indices. nih.gov For example, a 2D-QSAR model was developed for a series of quinoxaline derivatives as anticancer agents against triple-negative breast cancer. nih.gov This model identified several key descriptors, including energy dispersive properties (Epsilon3), force field parameters (MMFF_6), and dipole moments (Zcomp Dipole), that were correlated with cytotoxic activity. nih.gov

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by relating activity to the 3D properties of the molecules. nih.govslideshare.net These models require the alignment of the molecular series and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. slideshare.net For a series of pyrimidine (B1678525) derivatives, CoMFA and CoMSIA models were generated to understand their inhibitory activity against LSD1, a cancer target. The resulting contour maps from these models highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.gov A bulky substituent in a specific region, for instance, might be favored for better activity, as indicated by a green-colored region in a CoMFA steric contour map.

The table below presents statistical validation parameters for several QSAR models developed for quinoxaline and related heterocyclic derivatives, demonstrating their predictive power.

Model TypeCompound ClassStatistical ParametersReference
2D-QSARQuinoxaline Derivativesr² = 0.78, q² = 0.71, pred_r² = 0.68 nih.gov
3D-QSAR (CoMFA)Quinolone Carboxylic Acidsq² = 0.67, r² = 0.98 nih.gov
3D-QSAR (CoMSIA)Quinolone Carboxylic Acidsq² = 0.76, r² = 0.99 nih.gov
3D-QSAR (CoMFA)Pyridopyridazin-6-onesq² = 0.611, r²pred = 0.630 youtube.com
3D-QSAR (CoMSIA)Pyridopyridazin-6-onesq² = 0.493, r²pred = 0.403 youtube.com
3D-QSAR (CoMFA)6-Aryl-5-cyano-pyrimidinesq² = 0.802, r²ncv = 0.979 nih.gov
3D-QSAR (CoMSIA)6-Aryl-5-cyano-pyrimidinesq² = 0.799, r²ncv = 0.982 nih.gov
3D-QSAR (CoMSIA)Quinazolinesq² = 0.63, r² = 0.987 nih.gov

r²: Coefficient of determination; q²: Cross-validated r²; pred_r²: Predictive r² for external test set; r²ncv: Non-cross-validated r².

Structure-activity relationship (SAR) studies, often complemented by QSAR, investigate how changes in the chemical structure, such as the addition or modification of substituents, affect biological activity. For quinoxaline derivatives, both electronic and steric parameters of substituents have been shown to be critical.

Electronic Effects: The electronic nature of substituents on the quinoxaline ring system significantly influences activity. In some series of anticancer quinoxalines, the presence of electron-donating groups was found to increase activity, while electron-withdrawing groups decreased it. mdpi.com However, this is not a universal rule, as the optimal electronic properties depend on the specific biological target and the position of the substituent. For instance, in another study, an electron-withdrawing chloro (Cl) group was found to be more favorable for activity than a bromo (Br) or a methyl (CH₃) group. mdpi.com The substitution pattern on the aryl ring at the 2- or 3-position is also crucial, with studies showing that both electron-donating and electron-withdrawing groups can be tolerated, though their position (ortho, meta, or para) can drastically alter the biological response. acs.org

Steric Effects: The size and shape of substituents also play a major role. Steric hindrance can either prevent a molecule from fitting into a binding site or, conversely, promote a more favorable binding conformation. Studies on quinoline (B57606) N-oxides demonstrated that a range of substituents with varying steric bulk were well-tolerated. acs.org However, for a series of pyridazino[4,5-b]quinoline-1,4,10(5H)-triones, which are structurally related to the title compound, increasing the size of an alkyl substituent led to a progressive decrease in binding affinity, indicating a sterically constrained binding pocket. researchgate.net

The following table summarizes observed structure-activity relationships for various quinoxaline derivatives.

Position of SubstitutionSubstituent EffectImpact on Biological ActivityReference
General (R group)Electron-donating groupsIncreased activity mdpi.com
General (R group)Electron-withdrawing groupsDecreased activity mdpi.com
General (R1, R2)Unsubstituted aromatic rings (H)Higher activity than other substituents mdpi.com
General (R1, R2)Electron-withdrawing Cl vs. BrCl produces higher activity mdpi.com
2-position of Indole (reacting to form quinoxaline)Various aryl groups (electron-donating/withdrawing)Generally well-tolerated acs.org
3,6-position of 1,2-diaminoarene (reacting to form quinoxaline)Steric hindrance (-OMe, -Br)Reaction proceeds, but yields can be lower acs.org
Alpha-carbon of alkyl chainIncreasing size of substituentProgressive decrease in binding affinity researchgate.net

These findings underscore the complex interplay of electronic and steric factors in determining the biological activity of quinoxaline derivatives and highlight the importance of computational models in dissecting these relationships.

Theoretical Pharmacokinetic Profiling (In Silico Prediction)

In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable tools for the early assessment of a compound's pharmacokinetic profile. These predictive models allow for the evaluation of a molecule's potential absorption, distribution, metabolism, and excretion (ADME) properties, as well as its likeness to known drugs, without the need for initial synthesis and in vitro or in vivo testing. However, a comprehensive search of available scientific literature and chemical databases did not yield specific in silico pharmacokinetic data for the compound this compound.

While detailed research findings and data tables for the target compound are not publicly available, it is standard practice in computational chemistry to predict a range of physicochemical and pharmacokinetic parameters. These typically include, but are not limited to, properties governed by Lipinski's "Rule of Five," which assesses the druglikeness of a chemical compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Furthermore, other key pharmacokinetic indicators that are routinely predicted include:

Aqueous Solubility: A critical factor for absorption, as a compound must dissolve before it can be absorbed from the gastrointestinal tract.

Intestinal Absorption: Predictions on the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: An estimation of a compound's ability to cross the protective barrier of the central nervous system, which is a crucial consideration for neurological drug targets.

Cytochrome P450 (CYP) Inhibition: Predictions regarding the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its distribution and availability to target tissues.

Without specific studies on this compound, it is not possible to present a detailed analysis or data tables of its theoretical pharmacokinetic profile. The synthesis and subsequent computational evaluation of this compound would be required to generate the data necessary for such an assessment.

Pharmacological and Mechanistic Investigations of 7 Chloro 2 3 Pyridinyl Quinoxaline

Identification of Molecular Targets and Pathways

The diverse pharmacological effects of quinoxaline (B1680401) derivatives stem from their ability to interact with a range of biological macromolecules. This section details the enzymatic inhibition, receptor binding, and modulation of protein-protein interactions by analogs of 7-chloro-2-(3-pyridinyl)quinoxaline.

Enzyme Inhibition Kinetics and Mechanism of Action

Quinoxaline derivatives have been identified as inhibitors of several key enzymes involved in pathological processes, including cancer and infectious diseases.

Histone Deacetylases (HDACs): Certain ortho-aminoanilide derivatives bearing a pyridinyl group have shown potent and selective inhibition of Class I HDACs. For instance, a compound with a 4-pyridinyl group demonstrated significant inhibitory activity against HDAC1 (IC₅₀: 13.2 nM) and HDAC2 (IC₅₀: 77.2 nM) while showing much weaker inhibition of HDAC3 (IC₅₀: 8,908 nM). nih.gov The position of the nitrogen atom within the pyridinyl ring was found to be crucial for the inhibitory potency and selectivity. nih.gov

Topoisomerase II: The inhibition of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation, is a recognized mechanism for anticancer drugs. nih.gov A novel series of 2-substituted-quinoxaline analogues has been investigated for their antiproliferative activity, with mechanistic studies revealing substantial suppression of topoisomerase II activity in MCF-7 breast cancer cells. rsc.org For example, one promising compound from this series exhibited a superior inhibitory effect on MCF-7 cell growth with an IC₅₀ of 1.85 ± 0.11 μM. rsc.org Another study on pyrazolo[4,3-f]quinoline derivatives identified a compound that showed an equivalent pattern of topoisomerase IIα inhibition to the well-known drug etoposide (B1684455) at a concentration of 100 µM. mdpi.com

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibiotics. nih.gov Quinolone antibacterials are known to inhibit DNA gyrase by binding to the enzyme-DNA complex. nih.govresearchgate.net A fluorescence-based high-throughput screening assay led to the discovery of novel bacterial DNA gyrase inhibitors, including quinazoline (B50416) derivatives. nih.gov While direct inhibitory data for this compound is unavailable, the general class of quinolones demonstrates a clear mechanism of action against this bacterial enzyme. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. nih.gov Several new series of quinoxaline-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. In one study, a 3-methylquinoxaline derivative emerged as a potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM. nih.gov

Reverse Transcriptase: Quinoxaline derivatives have also been explored as potential inhibitors of viral enzymes. For instance, they have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. conicet.gov.ar A quinoxaline derivative, (S)-4-isopropoxycarbonyl-6-methoxy-3-(methylthiomethyl)-3,4-dihydroquinoxaline-2(1H)-thione (HBY 097), has been shown to select for drug-resistant HIV-1 variants, indicating its interaction with the reverse transcriptase enzyme. researchgate.net

Enzyme TargetCompound Class/DerivativeInhibition DataSource(s)
HDAC1 ortho-aminoanilide with 4-pyridinyl groupIC₅₀: 13.2 nM nih.gov
HDAC2 ortho-aminoanilide with 4-pyridinyl groupIC₅₀: 77.2 nM nih.gov
Topoisomerase II 2-substituted-quinoxaline analogIC₅₀: 1.85 ± 0.11 μM (MCF-7 cells) rsc.org
VEGFR-2 3-methylquinoxaline derivativeIC₅₀: 2.7 nM nih.gov
DNA Gyrase Chloro-IB-MECA (adenosine analogue)IC₅₀: 2.4 μM (E. coli) nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

While specific receptor binding studies for this compound are not widely reported, research on structurally similar compounds provides insights into potential receptor interactions.

A series of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones , which share the chloro and pyridinyl functional groups, have been identified as potent and selective antagonists of the NMDA glycine-site. nih.govresearchgate.net The binding affinity of these compounds was found to be influenced by the size of the alkyl substituent on the alpha-carbon of the pyridinylalkyl moiety, with increasing size leading to a progressive decrease in binding affinity. nih.govresearchgate.net

There is no direct evidence of this compound binding to the Adenosine Receptor A2AAR in the available literature.

Receptor TargetCompound Class/DerivativeFindingSource(s)
NMDA Glycine-Site 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-trionesPotent and selective antagonists. Binding affinity decreases with increasing alkyl substituent size. nih.govresearchgate.net

Modulation of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery. novalix.comfrontiersin.org Quinoxaline derivatives have been investigated for their potential to disrupt key PPIs. For example, a library of quinoxaline derivatives was prepared to target the non-structural protein 1 of influenza A (NS1A), aiming to disrupt its interaction with double-stranded RNA (dsRNA). nih.gov The most active compounds in this series exhibited IC₅₀ values in the low micromolar range in a fluorescence polarization assay. nih.gov While this demonstrates the potential of the quinoxaline scaffold to modulate PPIs, specific studies involving this compound in this context are yet to be reported.

Cellular Pathway Perturbation Studies in Preclinical Models

The interaction of quinoxaline derivatives with molecular targets translates into observable effects on cellular pathways, such as apoptosis and the cell cycle.

Apoptosis Induction Mechanisms in Cellular Models

Several studies on quinoxaline derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells.

One study on 7-chloroquinoline-1,2,3-triazoyl carboxamides revealed that these compounds induced apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov The lead compound, QTCA-1, led to 80.4% of MDA-MB-231 cells undergoing cell death. nih.gov Molecular docking studies suggested a high affinity of this compound for PARP-1, a key enzyme in DNA repair and apoptosis. nih.gov

Another investigation into quinoxaline 1,4-dioxide derivatives in human colon cancer cells showed that 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) caused a significant increase in apoptotic cells. nih.gov This effect was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov The study also found that the addition of a specific MEK inhibitor enhanced apoptosis in cells treated with DCQ, suggesting the involvement of the ERK signaling pathway. nih.gov

Compound Class/DerivativeCellular ModelApoptosis Induction MechanismSource(s)
7-chloroquinoline-1,2,3-triazoyl carboxamides MDA-MB-231 (Triple-negative breast cancer)High percentage of cell death (80.4%); potential interaction with PARP-1. nih.gov
Quinoxaline 1,4-dioxides (DCQ) T-84 (Human colon cancer)Decreased Bcl-2 expression, increased Bax expression. nih.gov

Cell Cycle Analysis in Cellular Models

The antiproliferative effects of quinoxaline derivatives are often linked to their ability to interfere with the cell cycle progression.

Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides in breast cancer cell lines showed that the derivative QTCA-1 induced a G0/G1 phase cell cycle arrest in MCF-7 cells. nih.gov

In human colon cancer cells, quinoxaline 1,4-dioxide derivatives such as 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ) and 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) resulted in a G2/M cell cycle arrest. nih.gov This arrest was accompanied by an inhibition of cyclin B expression. nih.gov

Furthermore, a novel 2-substituted-quinoxaline analog was found to induce cell cycle arrest at the G1 transition and trigger apoptosis in MCF-7 cells, with an increase in the percentage of cells in the G2/M and pre-G1 phases. rsc.org Chloroquine, which contains a 7-chloroquinoline (B30040) core, has also been shown to induce G2/M phase cell cycle arrest in human breast cancer cells. nih.gov

Compound Class/DerivativeCellular ModelCell Cycle EffectSource(s)
7-chloroquinoline-1,2,3-triazoyl carboxamides MCF-7 (Breast cancer)G0/G1 phase arrest nih.gov
Quinoxaline 1,4-dioxides (BPQ, AMQ) T-84 (Human colon cancer)G2/M phase arrest; inhibition of cyclin B nih.gov
2-substituted-quinoxaline analog MCF-7 (Breast cancer)G1 transition arrest; increase in G2/M and pre-G1 phases rsc.org
Chloroquine Bcap-37 (Human breast cancer)G2/M phase arrest nih.gov

Influence on Specific Signal Transduction Cascades

The quinoxaline scaffold is a core component of molecules that can modulate various signal transduction pathways. Analogues of this compound have been identified as inhibitors of key enzymes in cellular signaling. For instance, certain quinoxaline-sulfonamide derivatives have demonstrated inhibitory effects on α-glucosidase and α-amylase. nih.gov

A significant finding in the study of quinoxaline analogues is their ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses, cell survival, and proliferation. nih.gov Phosphorylation of the IκB kinase beta (IKKβ) is a pivotal event that initiates TNFα-induced NF-κB activation. nih.gov Structure-activity relationship (SAR) studies led to the discovery of a quinoxaline urea (B33335) analogue, designated as compound 84 , which effectively reduces the levels of phosphorylated IKKβ (p-IKKβ) in a dose- and time-dependent manner. nih.gov This demonstrates that quinoxaline-based compounds can specifically target and inhibit critical nodes within the IKKβ/NF-κB signal transduction cascade. nih.gov

Furthermore, other quinoxaline derivatives have been designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair and the maintenance of genomic stability. nih.gov The design of these inhibitors is often based on mimicking the nicotinamide (B372718) portion of the NAD+ cofactor, which binds to the PARP-1 active site. nih.gov Quinoxaline serves as a privileged scaffold in this context, acting as a bioisostere for other known PARP-1 inhibitor cores like benzimidazole (B57391) and quinazolinones. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core structure. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds against various biological targets. nih.govmdpi.comnih.gov The quinoxaline ring system is considered a "privileged scaffold" due to its ability to form the basis for a wide array of biologically active molecules, including anticancer and antimicrobial agents. nih.govnih.gov

SAR studies on a series of quinoxaline analogues as inhibitors of TNFα-induced NFκB activity revealed a clear correlation between their inhibitory capacity and the induction of apoptosis. nih.gov These studies culminated in the identification of a novel quinoxaline urea analog (84 ) with improved potency and oral bioavailability compared to the initial lead compound. nih.gov Similarly, research on styrylquinoxaline derivatives as imaging probes for α-synuclein aggregates has shown that the binding affinities are dependent on the substitution patterns on the quinoxaline scaffold. nih.gov The flexibility of the quinoxaline core allows for systematic modifications to fine-tune its interaction with specific biological targets. nih.gov

The specific substituents on the quinoxaline ring are critical determinants of biological effect. The 7-position, occupied by a chloro group in the parent compound, is particularly sensitive to modification.

Effect of Substituents at Positions 2 and 3: Modifications at the 2- and 3-positions of the quinoxaline ring are also crucial. For a series of anticancer quinoxalines, an o,o-dimethoxyphenyl group at the second position was found to increase activity. mdpi.com In another study, a benzoxazole (B165842) moiety at the second position yielded higher activity than other heterocyclic systems. mdpi.com For a series of NFκB inhibitors, various substitutions at the 2,3-positions were generally well-tolerated. nih.gov The nature of linkers at the third position is also important; an N-linker was found to increase activity where an O-linker decreased it. mdpi.com Furthermore, a secondary amine at the third position conferred greater activity than primary or tertiary amines in the same series. mdpi.com

The following table summarizes key SAR findings for quinoxaline analogues:

PositionSubstituent/ModificationObserved Effect on Biological ActivityReference
7 NO₂ (electron-withdrawing)Decreased anticancer activity mdpi.com
7 Cl (electron-withdrawing)Higher anticancer activity than Br or CH₃ mdpi.comresearchgate.net
2 o,o-dimethoxyphenyl groupIncreased anticancer activity mdpi.com
2 Benzoxazole moietyHigher activity than other heterocyclic systems mdpi.com
3 N-linker vs. O-linkerN-linker increases activity; O-linker decreases it mdpi.com
3 Secondary AmineHigher activity than primary or tertiary amines mdpi.com
2, 3 General substitutionsWell-tolerated for NFκB inhibition nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the biological activity of therapeutic agents. The specific interaction between a drug and its biological target often requires a precise spatial orientation, meaning that different stereoisomers of a chiral compound can exhibit vastly different potencies and effects.

While the principle of stereospecificity is fundamental in medicinal chemistry, specific studies detailing the stereochemical influences on the biological response of this compound or its direct analogues are not extensively reported in the reviewed literature. However, research on other heterocyclic systems demonstrates the importance of this aspect. For example, studies on chiral benzothiadiazine derivatives have shown that the biological activity as an AMPA receptor modulator resides in a single stereoisomer. This underscores that if chiral centers are introduced into analogues of this compound, it is highly probable that their biological activity would also be stereodependent. Future research would be necessary to isolate and test individual stereoisomers to fully characterize their pharmacological profiles.

The data generated from structure-activity relationship studies are instrumental in developing pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. researchgate.net These models serve as valuable templates for designing new, potent, and selective inhibitors. researchgate.net

For quinoxaline derivatives, several pharmacophore models have been elucidated for different enzyme targets:

Aldose Reductase 2 (ALR2) Inhibitors: A five-point pharmacophore hypothesis (AADRR) was developed for quinoxaline-based ALR2 inhibitors. This model includes two hydrogen bond acceptor (A) features, one hydrogen bond donor (D) feature, and two aromatic ring (R) features. Docking analysis revealed that these inhibitors interact with key amino acid residues such as TYR 48, HIE 110, TRP 111, and TRP 219 in the enzyme's active site. tandfonline.com

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibitors: The pharmacophore for quinoxaline-based PARP-1 inhibitors is based on mimicking the nicotinamide moiety of NAD+. nih.gov The critical features include an aromatic ring for π-π stacking interactions with Tyr907 and a carboxamide core that forms essential hydrogen bonds with the backbone of Gly863 and the side chain of Ser904. nih.gov

AMPA Receptor Antagonists: For quinoxaline derivatives acting as AMPA receptor antagonists, a receptor-based pharmacophore has been identified. The binding pocket is composed of key residues including Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, and Arg-96, which form the interaction framework for the quinoxaline core. researchgate.net

The following table outlines key features of pharmacophore models developed for quinoxaline analogues targeting different enzymes.

Target EnzymePharmacophore Model FeaturesKey Interacting ResiduesReference
ALR2 AADRR (2 H-bond acceptors, 1 H-bond donor, 2 aromatic rings)TYR 48, HIE 110, TRP 111, TRP 219 tandfonline.com
PARP-1 Aromatic ring and a carboxamide coreGly863, Ser904, Tyr907 nih.gov
AMPA Receptor Complementary shape and electrostatic interactions with the binding pocketGlu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Arg-96 researchgate.net

Medicinal Chemistry and Rational Drug Design Principles Applied to 7 Chloro 2 3 Pyridinyl Quinoxaline

Lead Identification and Optimization Strategies

The journey of a drug from concept to clinic often begins with the identification of a "lead" compound—a molecule that shows a desired biological activity. For scaffolds related to 7-chloro-2-(3-pyridinyl)quinoxaline, lead compounds have been identified for various biological targets. A notable example involves a closely related series, the 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones, which were identified as potent and selective antagonists for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Once a lead is identified, optimization is performed to enhance its efficacy, selectivity, and pharmacokinetic properties. This process involves creating and testing a series of analogs. For the aforementioned NMDA glycine-site antagonists, structure-activity relationship (SAR) studies showed that modifying the alkyl substituent on the carbon alpha to the pyridine (B92270) ring had a significant impact on binding affinity. nih.gov Specifically, increasing the size of this alkyl group led to a progressive decrease in potency, suggesting a sterically constrained binding pocket. nih.gov

General optimization strategies for quinoxaline (B1680401) derivatives often focus on substitutions at various positions of the quinoxaline ring. For instance, in the development of quinoxaline-based Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, a systematic evaluation of different nitrogen heteroaromatic rings, modifications of a triazole moiety, and the introduction of various groups on the benzene (B151609) ring of the quinoxaline were explored to build a comprehensive SAR. nih.gov Similarly, for quinoxaline derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), substitutions on the quinoxaline scaffold have been shown to be crucial for inhibitory activity. rsc.orgrsc.org Studies on antitubercular quinoxalines have highlighted that the presence of a halogen atom, such as chlorine, at the C7 position can enhance antimycobacterial activity. nih.gov

Table 1: Lead Identification and SAR Insights for Quinoxaline Derivatives

Lead Compound/Series Target Key SAR Findings Reference
7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones NMDA Glycine Site Increasing size of the α-alkyl group decreases binding affinity. nih.gov
Quinoxaline-based derivatives ASK1 Modifications on the nitrogen heteroaromatic ring, triazole moiety, and benzene ring of the quinoxaline influence inhibitory activity. nih.gov
Quinoxaline-3-propanamides VEGFR-2 Specific substitutions led to potent inhibitors, with compound 14 showing an IC₅₀ of 0.076 μM. rsc.org
6-chloroquinoxaline derivatives Anticancer (VEGFR-2) Compound 6 showed potent cytotoxicity against MCF-7 (IC₅₀ = 5.11μM) and HCT-116 (IC₅₀ = 6.18 μM) cell lines. ekb.eg

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational tools used to accelerate the discovery of new ligands. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor.

These techniques have been widely applied to the quinoxaline scaffold to explore its potential against various diseases. For example, virtual screening of millions of compounds has been used to identify quinoxaline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Similarly, computational approaches, including molecular docking and dynamics simulations, have been employed to evaluate quinoxaline derivatives as potential anti-HIV agents that target the reverse transcriptase enzyme. nih.gov

In the context of cancer therapy, pharmacophore modeling and virtual screening have been instrumental in the search for new VEGFR-2 kinase inhibitors. ekb.eg By understanding the key interaction points between known inhibitors and the VEGFR-2 active site, computational models can screen large compound libraries to identify novel quinoxaline-based structures with a high probability of being active. ekb.egekb.eg These in silico methods not only save time and resources but also provide valuable insights into the binding modes of potential inhibitors, guiding further optimization efforts. nih.govekb.eg

Bioisosteric Replacements within the Quinoxaline Scaffold

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. The quinoxaline nucleus itself is considered a bioisostere of other aromatic heterocyclic systems like quinoline (B57606), quinazoline (B50416), indole, and benzimidazole (B57391). nih.gov

This principle allows for significant structural modifications while retaining the desired biological activity. For instance, the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold has been successfully used as a bioisosteric replacement for the phthalazinone motif found in the PARP-1 inhibitor Olaparib. mdpi.com This modification led to the discovery of new and potent PARP-1 inhibitors. mdpi.com

Applying this to this compound, one could envision several bioisosteric replacements:

The pyridine ring could be replaced with other five- or six-membered heterocycles (e.g., pyrimidine (B1678525), pyrazole, isoxazole) to explore different hydrogen bonding patterns and electronic properties.

The chloro group at position 7 could be substituted with other halogens (F, Br) or small electron-withdrawing groups like a trifluoromethyl (CF₃) or cyano (CN) group to modulate lipophilicity and metabolic stability.

The quinoxaline core itself could be replaced by a related scaffold such as a quinoline or quinazoline to alter the core geometry and physicochemical properties while potentially maintaining the key interactions of the pendant pyridinyl and chloro groups.

Design of Prodrugs for Enhanced Biological Properties

A prodrug is an inactive or less active compound that is metabolized (biotransformed) in the body into an active drug. mdpi.com This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, chemical instability, rapid metabolism, or inability to cross biological barriers like the blood-brain barrier (BBB). mdpi.comnih.gov

For a compound like this compound, particularly if it targets the central nervous system (CNS) as suggested by its relation to NMDA receptor antagonists, a prodrug approach could be highly beneficial. nih.govrsc.org The BBB is a major obstacle for many CNS drugs, and increasing a molecule's lipophilicity is a common strategy to enhance its brain penetration. mdpi.com This can be achieved by masking polar functional groups with lipophilic moieties that are later cleaved by enzymes in the brain. nih.gov For example, an ester prodrug of a quinoxaline-2-carboxylic acid derivative was developed as an antitubercular agent, demonstrating the applicability of this approach to the quinoxaline scaffold. nih.gov

Should a derivative of this compound possess a modifiable handle (e.g., a hydroxyl or carboxyl group introduced through derivatization), various prodrug strategies could be implemented to improve its drug-like properties. researchgate.net

Table 2: Potential Prodrug Strategies for Quinoxaline Derivatives

Prodrug Strategy Purpose Example Application Reference
Increased Lipophilicity (Lipidization) Enhance BBB penetration for CNS targets. Conversion of polar drugs to more lipophilic esters or amides that are cleaved in the brain. mdpi.comnih.gov
Carrier-Mediated Transport Utilize endogenous transporters (e.g., for amino acids, glucose) to ferry the drug across the BBB. Conjugating the drug to a nutrient that is recognized by a specific transporter. mdpi.com
Improved Aqueous Solubility Enhance solubility for intravenous formulation. Introduction of phosphate (B84403) or amino acid groups to increase water solubility. nih.gov

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) is a hit-identification method that starts with screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is gradually built upon or linked with other fragments to create a more potent, lead-like molecule.

This approach has been applied to the quinoxaline scaffold. For example, an in silico FBDD strategy was used to identify potential lead compounds for inhibiting the SARS-CoV-2 main protease. nih.gov The process involves docking fragments into the target's binding site and then computationally "growing" or linking them to increase affinity. nih.gov This method is advantageous because it efficiently explores the chemical space of the binding pocket and often yields leads with better physicochemical properties compared to traditional high-throughput screening.

For a target of this compound, an FBDD campaign might involve screening fragments that could bind in proximity to where the quinoxaline, pyridine, or chloro-substituent would sit. Hits from this screen would then serve as starting points for building a novel inhibitor.

Scaffold Hopping and Scaffold Derivatization Strategies

Scaffold hopping and derivatization are key strategies for lead optimization and the discovery of novel intellectual property. youtube.com Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. nih.gov This can lead to compounds with improved properties or a different patent status. youtube.com A computational scaffold-hopping approach was successfully used to replace the pyrrole (B145914) ring in a pyrrolo[1,2-a]quinoxaline (B1220188) core with other azoles to generate new inhibitors of PTP1B. nih.gov

Scaffold derivatization, on the other hand, involves making modifications to an existing scaffold. This is a fundamental part of SAR studies. The quinoxaline scaffold is highly amenable to derivatization, allowing for the exploration of a wide chemical space. nih.gov For example, new series of 6-chloroquinoxalines have been designed and synthesized as potential VEGFR-2 inhibitors by adding different side chains. ekb.eg Similarly, various N-substituted quinoxaline-2-carboxamides have been prepared and evaluated for antimycobacterial and anticancer activities. nih.gov These studies demonstrate how systematic derivatization of the quinoxaline core can lead to compounds with potent and selective biological activities.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-trione
Olaparib

Future Research Directions and Conceptual Applications of 7 Chloro 2 3 Pyridinyl Quinoxaline

Development of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of next-generation analogues of 7-chloro-2-(3-pyridinyl)quinoxaline is a key research direction, aiming to refine its pharmacological properties for enhanced potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. nih.gov Research on related quinoxaline (B1680401) compounds has demonstrated that strategic modifications to the core structure can significantly impact biological activity.

Key strategies for analogue development include:

Modification of the Pyridinyl Ring: Altering the substitution pattern on the pyridine (B92270) ring can modulate binding affinity and specificity for biological targets.

Substitution at the Chloro Position: Replacing the chlorine atom at the 7-position with other functional groups (e.g., bromo, nitro, amino) can influence the electronic properties and bioavailability of the molecule. Studies have shown that substituting with a bromo group instead of a nitro group on the quinoxaline skeleton can lead to better inhibition against certain cancer cells. nih.gov

Hybridization with Other Pharmacophores: Combining the quinoxaline scaffold with other known bioactive moieties, such as triazoles or ureas, can create hybrid molecules with novel or synergistic effects. nih.govmdpi.com This approach has been successful in developing potent kinase inhibitors. nih.gov

Chain Extension: Modifying the linker between the quinoxaline core and the pyridinyl group can optimize the spatial orientation of the molecule for better interaction with target proteins. nih.gov

For instance, research on quinoxaline-2-carboxylic acid derivatives identified a lead compound with a nanomolar inhibitory concentration (IC50 of 74 nM) against Pim-1 kinase, demonstrating the potential for developing highly potent inhibitors through analog design. nih.gov Similarly, the discovery of a dibromo-substituted quinoxaline as a potent ASK1 inhibitor (IC50 of 30.17 nM) highlights the impact of halogen substitution on activity. nih.gov

Quinoxaline Analogue TypeModification StrategyObserved Biological Target/EffectReference Finding
Quinoxaline-2-carboxylic acidsCore structure modificationPim-1 Kinase InhibitionIdentified a lead compound with an IC50 of 74 nM against HsPim-1 kinase. nih.gov
Dibromo-substituted quinoxalinesHalogen substitutionASK1 Kinase InhibitionDiscovered an inhibitor with an IC50 value of 30.17 nM against ASK1. nih.gov
Quinoxaline-triazole hybridsPharmacophore hybridizationVEGFR-2 Inhibition / AnticancerDeveloped hybrids with significant cytotoxicity against HCT-116 colon cancer cells. nih.gov
C6-bromo-substituted quinoxalinesHalogen substitution (Bromo vs. Nitro)Apoptosis induction in lung cancer cellsFound that bromo-substitution provided better inhibition against A549 lung cancer cells than nitro-substitution. nih.gov

Application as Molecular Probes for Investigating Biological Systems

While the direct use of this compound as a molecular probe is not yet extensively documented, the inherent properties of the quinoxaline scaffold make it an excellent candidate for such applications. Quinoxaline derivatives have been noted for their use in developing efficient electron luminescent materials and as rigid subunits in macrocyclic receptors for molecular recognition. nih.gov

These characteristics can be leveraged to create molecular probes for several purposes:

Fluorescent Probes: By conjugating a fluorophore or by utilizing the intrinsic fluorescence of a modified quinoxaline analogue, researchers could develop probes to visualize and track the localization and dynamics of its biological targets within cells.

Target Identification: A this compound analogue could be functionalized with a reactive moiety (e.g., an alkyne or azide (B81097) for click chemistry) to create an activity-based probe. This would allow for the covalent labeling and subsequent identification of its protein targets via proteomic techniques.

Binding Assays: The core structure can serve as a scaffold for developing high-affinity ligands for use in competitive binding assays, helping to screen for other molecules that interact with the same target.

The development of such probes would be invaluable for elucidating the mechanism of action of this class of compounds and for understanding the biological roles of their targets.

Novel Chemical Biology Tools Based on the Quinoxaline Structure

Beyond molecular probes, the this compound scaffold can be engineered into more complex chemical biology tools to dissect cellular pathways. The versatility of quinoxaline chemistry allows for the synthesis of multifunctional molecules. nih.govmdpi.com

Potential applications include:

Affinity-Based Probes: Immobilizing a derivative of this compound onto a solid support (e.g., agarose (B213101) beads) can create an affinity matrix. This tool can be used to isolate and identify binding partners from cell lysates, providing a direct method for target deconvolution.

Photo-affinity Labels: Incorporating a photo-activatable group (like a diazirine or benzophenone) into the molecule would create a photo-affinity label. Upon UV irradiation, this tool would form a covalent bond with its target protein at the binding site, allowing for precise mapping of the drug-protein interaction.

Bifunctional Molecules: The scaffold could be used to create bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), by linking an analogue to a ligand for an E3 ubiquitin ligase. Such a tool would be designed to induce the targeted degradation of the protein of interest, providing a powerful method for studying protein function.

The foundation for these tools lies in the established utility of quinoxalines as versatile building blocks and rigid subunits in molecular recognition contexts. nih.gov

Integration into Advanced Drug Discovery Pipelines (Preclinical Stage)

The integration of promising quinoxaline compounds into preclinical drug discovery pipelines is a critical step toward clinical translation. nih.gov This stage involves a rigorous evaluation of the compound's efficacy, safety, and pharmacokinetic properties. Several quinoxaline derivatives have already shown promise in preclinical assessments.

For example, a dibromo-substituted quinoxaline inhibitor of ASK1 demonstrated good safety in normal human liver LO2 cells, with cell survival rates exceeding 80% at various concentrations. nih.gov In another study, a quinoxaline-based Pim-1 kinase inhibitor showed antitumor activity at micromolar concentrations in a human chronic myeloid leukemia cell line. nih.gov Furthermore, a novel derivative of 4-amino-7-chloroquinoline has undergone in vivo and in vitro ADME-Tox studies, showing a good preclinical developability profile and excellent oral bioavailability. mdpi.com

The preclinical development of a this compound analogue would involve:

In Vitro Profiling: Testing against a broad panel of kinases and cell lines to determine selectivity and potency.

ADME Studies: Evaluating its Absorption, Distribution, Metabolism, and Excretion properties to predict its behavior in a biological system.

In Vivo Efficacy Models: Assessing its therapeutic effect in relevant animal models of disease (e.g., xenograft models for cancer).

Toxicology Studies: Determining its safety profile through in vivo toxicity assessments in rodent and non-rodent species.

Compound ClassPreclinical InvestigationModel SystemKey Finding
Dibromo-substituted quinoxalineIn vitro safetyHuman liver LO2 cellsCell survival rate >80%, indicating good safety profile. nih.gov
Quinoxaline-2-carboxylic acidIn vitro efficacyHuman leukemia cell line (KU812)Demonstrated antitumor activity at micromolar concentrations. nih.gov
6-chloroquinoxaline derivativeIn vitro cytotoxicityMCF-7 & HCT-116 cancer cellsShowed more potent cytotoxic effect than the reference drug doxorubicin. ekb.eg
Quinoxaline 1,4-dioxide derivativeIn vivo toxicityMiceExhibited low toxicity in vivo. mdpi.com
4-amino-7-chloroquinoline derivativeIn vivo ADME-ToxRats, Dogs, Non-human primatesPossesses an excellent oral bioavailability and low toxicity. mdpi.com

Exploration of New Mechanistic Paradigms for Quinoxaline Activity

Research into quinoxaline derivatives has revealed a variety of mechanisms through which they exert their biological effects. A primary area of future research for this compound will be to explore and establish its specific mechanism of action, which may align with known paradigms or unveil entirely new ones.

Established mechanisms for related compounds include:

Kinase Inhibition: Many quinoxalines function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. mdpi.com Specific targets identified include Pim-1, ASK1, and VEGFR-2. nih.govnih.govekb.eg

Induction of Apoptosis: Certain bromo-substituted quinoxalines have been shown to induce programmed cell death (apoptosis) in cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov

DNA Damage: Quinoxaline-1,4-dioxide derivatives have been identified as DNA-damaging agents, a mechanism confirmed by genomic analysis of resistant mutants. mdpi.com

Receptor Antagonism: Structurally related compounds, specifically pyridazino[4,5-b]quinoline derivatives, have been identified as potent and selective NMDA glycine-site antagonists, suggesting a potential role in modulating neurotransmission. researchgate.net

Future investigations should aim to determine if this compound or its analogues act through one of these established mechanisms or if its unique structure enables it to interact with novel biological targets, thereby opening new therapeutic avenues.

Q & A

Q. What are the standard synthetic routes for preparing 7-chloro-2-(3-pyridinyl)quinoxaline?

  • Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamines with α-diketones or carbonyl derivatives. For example:

Condensation Reaction : React 3-chloro-o-phenylenediamine with 3-pyridinecarboxaldehyde under acidic or oxidative conditions.

Catalysts and Conditions : Use catalysts like acetic acid or iodine in ethanol, with reflux (70–90°C) for 6–12 hours .

Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields 60–75% .
Key Considerations : Monitor reaction progress via TLC and confirm product purity via HPLC (>95%) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 256.05) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Cl–C bond length ~1.74 Å) .

Q. What are the key physicochemical properties influencing experimental design?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO and dichloromethane (10–20 mg/mL), but poorly in water. Pre-solubilize in DMSO for biological assays .
  • Stability : Stable at −20°C under inert gas; avoid prolonged light exposure to prevent photodegradation .
  • Hazard Handling : Wear PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test iodine, FeCl3_3, or microwave-assisted synthesis to reduce reaction time (e.g., microwave: 80°C, 30 mins, 85% yield) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but require post-reaction purification adjustments .
  • Table 1 : Comparative Synthesis Strategies
MethodCatalystSolventTime (h)Yield (%)Reference
ConventionalI2_2Ethanol1265
Microwave-AssistedNoneDMF0.585

Q. How do structural modifications (e.g., chloro, pyridinyl groups) influence biological activity?

  • Methodological Answer :
  • Chloro Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake in anticancer assays .
  • Pyridinyl Moiety : Facilitates π-π stacking with DNA/protein targets (e.g., c-MYC G-quadruplex binding) .
  • Comparative Assays : Test analogs with nitro, methyl, or bromo substituents to evaluate IC50_{50} shifts in cancer cell lines (e.g., A549 lung cancer cells) .

Q. How can discrepancies in reported biological activities of quinoxaline derivatives be resolved?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., MDA-MB-231 for TNBC) and protocols (MTT assay, 48h incubation) .
  • Structural Validation : Confirm purity (>98% via HPLC) and tautomeric forms (e.g., keto-enol equilibrium) via 1H^1H NMR .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting IC50_{50} values may arise from assay sensitivity variations) .

Q. What crystallographic techniques are used to analyze this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol).
  • Key Parameters :
  • Space group: P1_1 (triclinic)
  • Bond angles: C–N–C ~117° (pyridinyl-quinoxaline junction) .
  • Applications : Correlate crystal packing with photophysical properties (e.g., fluorescence quenching) .

Data Contradiction and Validation

Q. How to address conflicting data on the antimicrobial efficacy of quinoxaline derivatives?

  • Methodological Answer :
  • Replicate Studies : Repeat assays under identical conditions (e.g., MIC testing in S. aureus ATCC 25923) .
  • Structural Confounders : Check for substituent positional isomers (e.g., 3-pyridinyl vs. 4-pyridinyl) using 1H^1H-1H^1H COSY NMR .
  • Table 2 : Antimicrobial Activity Comparison
DerivativeSubstituentMIC (µg/mL)Reference
7-Chloro-2-(3-pyridinyl)Cl, 3-pyridinyl12.5
6-Nitro-2,3-bis(thiophen-2-yl)NO2_2, thiophene25.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.